molecular formula C15H12IN3O B13099874 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one

Cat. No.: B13099874
M. Wt: 377.18 g/mol
InChI Key: UIJOSPQXRLWORM-UHFFFAOYSA-N
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Description

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-iodoquinazolin-4(3H)-one. This can be achieved by iodination of quinazolin-4(3H)-one using iodine and an oxidizing agent such as potassium iodate.

    Benzylation: The next step involves the introduction of the benzylamino group. This can be done by reacting 6-iodoquinazolin-4(3H)-one with benzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The benzylamino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-(Benzylamino)-6-substituted-quinazolin-4(3H)-one derivatives.

    Oxidation: Formation of quinazolinone N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced quinazolinone derivatives with altered functional groups.

Scientific Research Applications

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: Potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may facilitate binding to the active site of enzymes, while the iodine atom can enhance the compound’s lipophilicity, improving its cellular uptake. The compound may inhibit enzyme activity by forming stable complexes or by interfering with substrate binding, leading to the disruption of critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-4(3H)-quinazolinone: Lacks the iodine atom, which may result in different biological activity and pharmacokinetic properties.

    6-Iodoquinazolin-4(3H)-one: Lacks the benzylamino group, which may affect its ability to interact with biological targets.

    2-(Amino)-6-iodoquinazolin-4(3H)-one: Similar structure but with an amino group instead of a benzylamino group, potentially altering its biological activity.

Uniqueness

2-(Benzylamino)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both benzylamino and iodo groups, which can confer distinct biological activities and chemical reactivity. The combination of these functional groups may enhance its potential as a therapeutic agent by improving its binding affinity to targets and its pharmacokinetic properties.

Properties

Molecular Formula

C15H12IN3O

Molecular Weight

377.18 g/mol

IUPAC Name

2-(benzylamino)-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C15H12IN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20)

InChI Key

UIJOSPQXRLWORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)I)C(=O)N2

Origin of Product

United States

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